Ethyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride
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Overview
Description
Ethyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride is a chemical compound with the molecular formula C12H17ClF3N and a molecular weight of 267.72 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride typically involves the reaction of ethylamine with 1,1,1-trifluoro-4-phenylbutan-2-one under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
Ethyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted amines .
Scientific Research Applications
Ethyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl(1-phenylbutan-2-yl)amine: Similar structure but lacks the trifluoromethyl group.
1,1,1-Trifluoro-2-phenyl-2-propanol: Contains a trifluoromethyl group but differs in functional groups.
4’‘-Ethyl-2’-fluoro-4-propyl-1,1’4’,1’'-terphenyl: Similar in having fluorine atoms but differs significantly in structure
Uniqueness
Ethyl(1,1,1-trifluoro-4-phenylbutan-2-yl)amine hydrochloride is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it valuable in various research and industrial applications where such properties are desired .
Properties
IUPAC Name |
N-ethyl-1,1,1-trifluoro-4-phenylbutan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N.ClH/c1-2-16-11(12(13,14)15)9-8-10-6-4-3-5-7-10;/h3-7,11,16H,2,8-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXFVLPDLKUCCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(CCC1=CC=CC=C1)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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